3-Amino-3-(4-methylcyclohexyl)propanoic acid
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Overview
Description
3-Amino-3-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl ring with a methyl substituent, and a propanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylcyclohexyl)propanoic acid typically involves the reaction of 4-methylcyclohexanone with a suitable amine source under controlled conditions. One common method includes the reductive amination of 4-methylcyclohexanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an appropriate solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
3-Amino-3-(4-methylcyclohexyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, while the propanoic acid moiety can participate in ionic interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methyl group on the aromatic ring.
3-Amino-3-(4-methylphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
3-Amino-3-(4-methylcyclohexyl)propanoic acid is unique due to its cyclohexyl ring with a methyl substituent, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-amino-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13) |
InChI Key |
YIJIYIFOIBRKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)O)N |
Origin of Product |
United States |
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